

Introduction: The Significance of the Hydrogenoxalate Salt Form

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Compound of Interest

Compound Name: Serotonin hydrogenoxalate

CAS No.: 6662-07-3

Cat. No.: B1311186

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Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, sleep, and appetite.[1] In its native state, serotonin is a basic compound. For research and pharmaceutical development, converting it into a salt form is standard practice to enhance stability, crystallinity, and handling characteristics.

The hydrogenoxalate salt (CAS 3036-16-6) is a commonly used form of serotonin.[2] The formation of this salt with oxalic acid provides a stable, crystalline solid that is soluble in aqueous media, making it highly suitable for a wide range of biochemical and pharmacological assays.[2] Understanding the specific chemical properties of this salt is paramount for designing robust experiments, ensuring accurate dosage, and interpreting results with confidence. This guide serves as a technical deep-dive into these properties for the discerning researcher.

Core Chemical and Physical Properties

A summary of the fundamental properties of **Serotonin Hydrogenoxalate** is presented below. These values are foundational for all laboratory work.

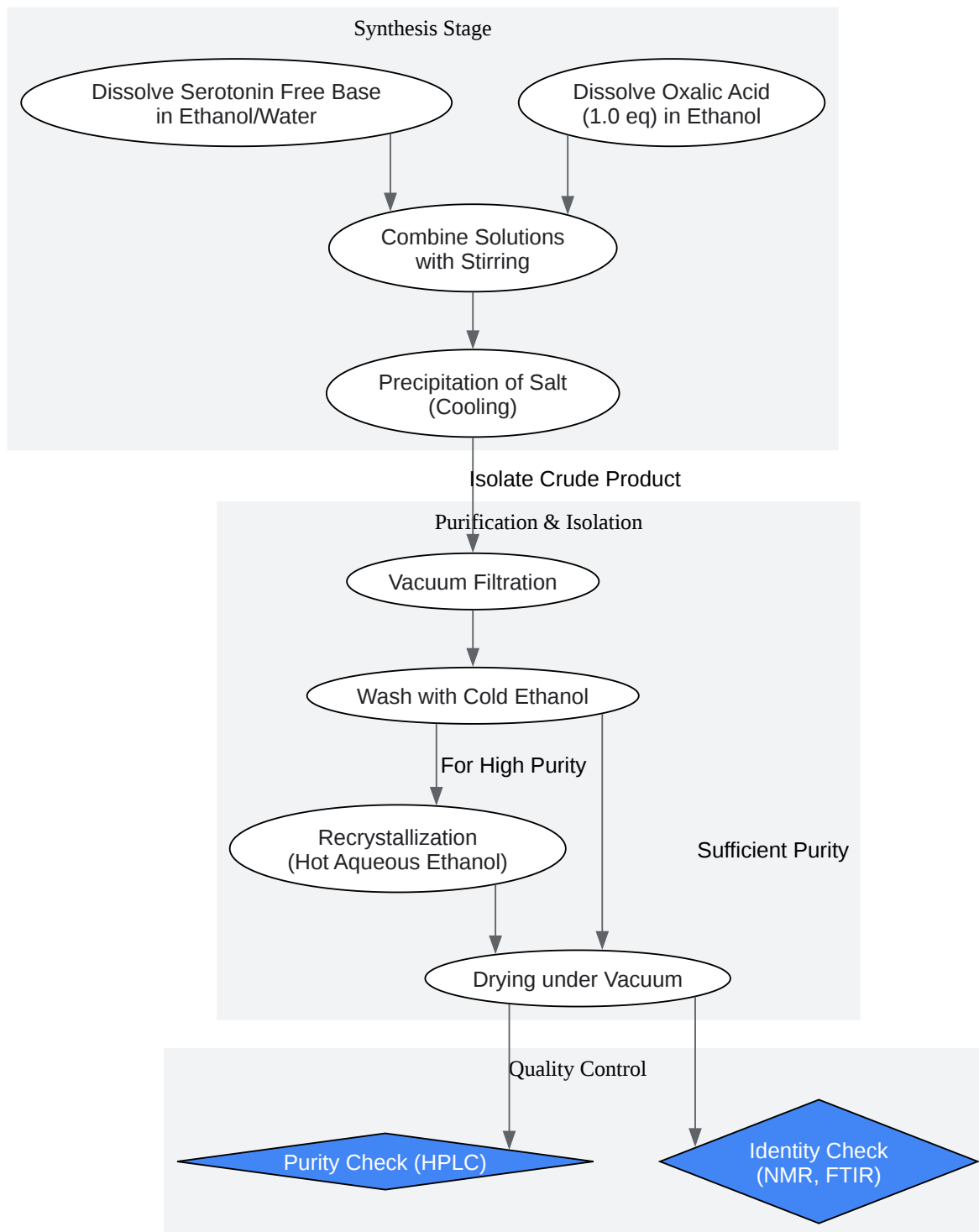
Property	Value	Source(s)
CAS Number	3036-16-6	[3]
Molecular Formula	$C_{10}H_{12}N_2O \cdot C_2H_2O_4$	[2]
Molecular Weight	266.25 g/mol	[3]
Synonyms	Serotonin oxalate, 5-Hydroxytryptamine oxalate, 5-HT oxalate	[2][3]
Appearance	Crystalline solid	[2]
Solubility	Soluble in water	[2]
Purity (Typical)	>98%	Commercially Available

Synthesis and Purification: A Self-Validating Protocol

The synthesis of **Serotonin Hydrogenoxalate** is a straightforward acid-base reaction. The primary amine of the serotonin side chain is protonated by one of the carboxylic acid groups of oxalic acid, forming an ammonium carboxylate salt. The choice of solvent and stoichiometry is critical for achieving high purity and yield.

Synthesis Workflow

The following diagram outlines the logical flow for the synthesis and purification of **Serotonin Hydrogenoxalate**.



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Caption: Workflow for **Serotonin Hydrogenoxalate** Synthesis.

Experimental Protocol: Synthesis and Recrystallization

- **Rationale:** The use of an ethanol/water solvent system for the reaction provides sufficient solubility for the serotonin free base while allowing for the precipitation of the less soluble oxalate salt. Recrystallization from a hot aqueous ethanol solution is a classic and effective method for purifying organic salts by leveraging temperature-dependent solubility.
- **Preparation:** In a suitable flask, dissolve serotonin free base (1.0 equivalent) in a minimal amount of a 9:1 ethanol:water mixture with gentle warming.
- **Acid Addition:** In a separate beaker, dissolve oxalic acid dihydrate (1.0 equivalent) in warm ethanol.
- **Reaction:** While stirring the serotonin solution, add the oxalic acid solution dropwise. A precipitate should begin to form.
- **Precipitation:** Continue stirring for 30 minutes at room temperature, then cool the mixture in an ice bath for 1 hour to maximize precipitation.
- **Isolation:** Collect the crude solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
- **Recrystallization (Optional but Recommended):** Transfer the crude solid to a new flask. Add a minimal amount of hot 80% aqueous ethanol until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Crystals of pure **serotonin hydrogenoxalate** will form.
- **Final Steps:** Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.

Structural Elucidation and Characterization

Confirming the identity and structure of the final compound is a non-negotiable step in drug development. A combination of crystallographic and spectroscopic techniques provides a complete picture.

Crystallography

The definitive three-dimensional arrangement of atoms in **Serotonin Hydrogenoxalate** was determined by single-crystal X-ray diffraction.[4] This technique provides precise information on bond lengths, angles, and intermolecular interactions.

- Authoritative Reference: The crystal structure was first reported by Amit, A., Mester, L., Klewe, B. & Furberg, S. in *Acta Chemica Scandinavica*, 1978, and is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the refcode SERHOX.[4][5]

While the specific data for SERHOX requires specialized database access, the analysis of the closely related N-Methylserotonin hydrogen oxalate provides insight into the expected crystal packing.[5] The structure is stabilized by an extensive network of hydrogen bonds between the ammonium group (N-H), the indole N-H, the phenolic hydroxyl group (O-H), and the carboxylate and carboxylic acid groups of the oxalate anion.

Caption: Key Hydrogen Bonds in the Crystal Lattice.

Spectroscopic Analysis

Spectroscopy provides a fingerprint for the molecule, confirming its identity and purity.

- ^1H NMR: The proton NMR spectrum is used to identify the types and number of hydrogen atoms. Based on the spectrum of the closely related hydrochloride salt in DMSO- d_6 , the following key signals are expected for the serotonin moiety.[6]
 - Aromatic Protons (indole ring): ~6.5-7.2 ppm
 - Ethyl Side Chain Protons (-CH₂-CH₂-): ~2.8-3.1 ppm (two distinct triplets)
 - Indole N-H: ~10.8 ppm (broad singlet)
 - Phenolic O-H: ~8.6 ppm (broad singlet)
 - Ammonium -NH₃⁺: ~8.0 ppm (broad singlet)
- ^{13}C NMR: The carbon NMR spectrum confirms the carbon skeleton.[3] One would expect to see 10 distinct signals for the serotonin moiety (8 aromatic/vinylic carbons and 2 aliphatic carbons) and a signal for the oxalate carboxyl groups (~160-170 ppm).

FTIR is used to identify the functional groups present in the molecule.[3] A KBr pellet or ATR spectrum would exhibit characteristic absorption bands.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3400-3200 (broad)	O-H (Phenol), N-H (Indole)	Stretching
3200-2800 (broad)	N-H (Ammonium Salt)	Stretching
~1720-1680	C=O (Oxalate -COOH)	Stretching
~1650-1550	C=O (Oxalate -COO ⁻)	Asymmetric Stretching
~1600, ~1470	C=C (Aromatic)	Stretching
~1400-1350	C=O (Oxalate -COO ⁻)	Symmetric Stretching

The UV-Vis spectrum is determined by the π -electron system of the indole ring. The oxalate counter-ion is transparent in this region. The spectrum is useful for quantification.

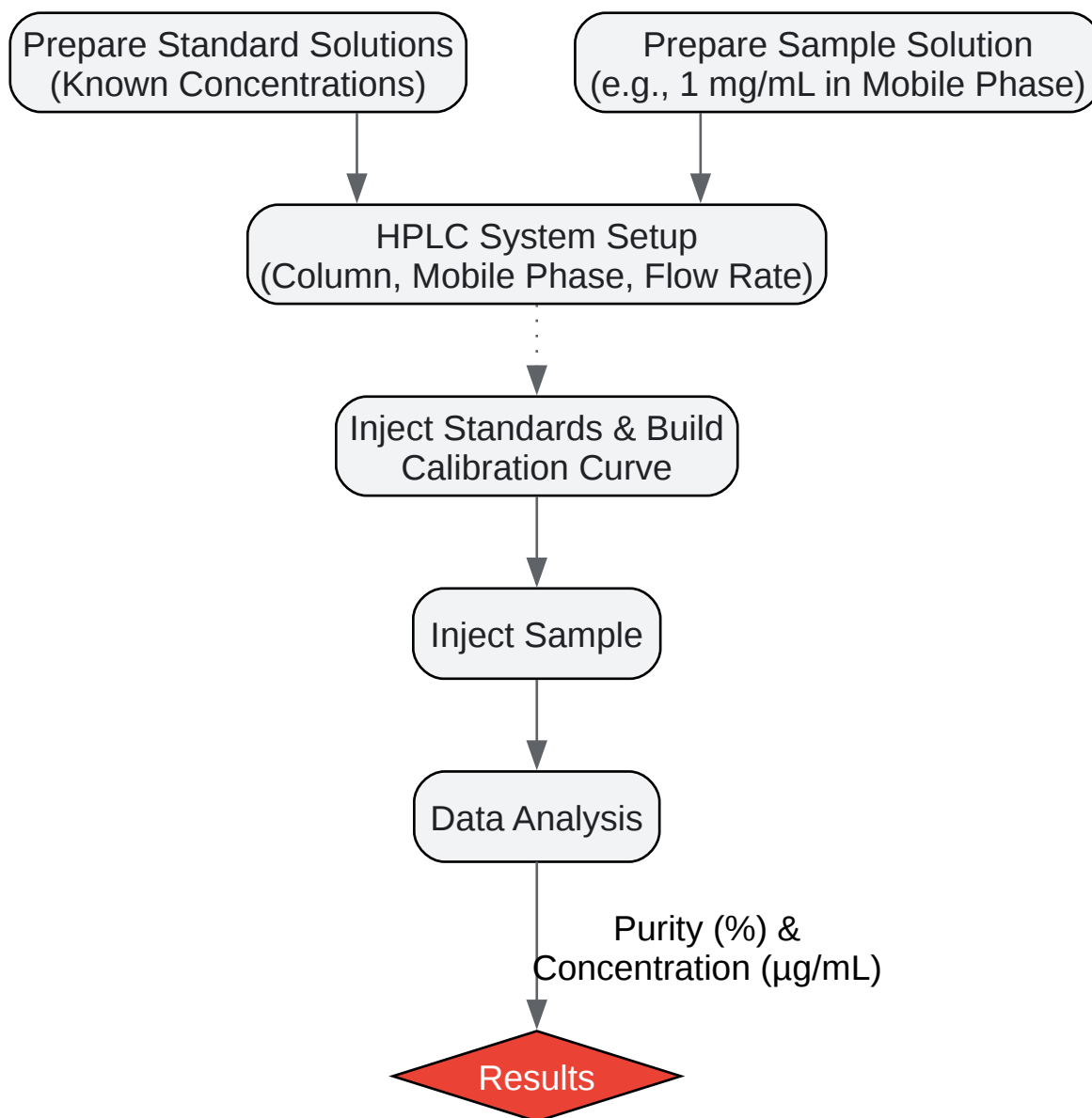
- λ_{max} : Serotonin exhibits characteristic absorption maxima in the UV range.[7][8]
 - ~275-280 nm (primary maximum)
 - ~295-302 nm (shoulder or secondary maximum)
 - ~220 nm (secondary maximum)

The absorbance at ~280 nm is commonly used for concentration determination via HPLC-UV.
[9]

Analytical Chemistry and Quality Control

Ensuring the purity and concentration of **Serotonin Hydrogenoxalate** is crucial for experimental validity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Analytical Workflow



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Caption: Standard Workflow for HPLC-based Quality Control.

Representative HPLC Method Protocol

This protocol is a robust starting point for purity assessment and quantification.^{[9][10]}

- Instrumentation: HPLC with UV or Electrochemical Detector.
- Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

- Mobile Phase: 80% Aqueous Buffer / 20% Acetonitrile.
 - Aqueous Buffer: 40 mM Ammonium Formate, adjusted to pH 3.0.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Injection Volume: 10 μ L.
- Rationale: The reverse-phase C18 column retains the moderately polar serotonin molecule. The acidic mobile phase (pH 3.0) ensures the phenol and indole groups are protonated and the primary amine is fully protonated as the ammonium cation, leading to sharp, symmetrical peaks. Acetonitrile acts as the organic modifier to elute the compound from the column.

Stability and Storage

Proper handling and storage are essential to prevent degradation.

- Solid State: As a crystalline solid, **Serotonin Hydrogenoxalate** is stable for years when stored at -20°C , protected from light and moisture.[2]
- In Solution: Aqueous solutions are significantly less stable. It is strongly recommended to prepare solutions fresh daily. If storage is unavoidable, aliquot and freeze at -80°C , but repeated freeze-thaw cycles should be avoided. Degradation can occur via oxidation, particularly of the 5-hydroxy group.

Safety and Handling

Serotonin Hydrogenoxalate must be handled with appropriate caution in a laboratory setting.
[3]

- Hazard Classification: GHS classifications indicate it is harmful if swallowed (Acute Toxicity 4, Oral) and harmful in contact with skin (Acute Toxicity 4, Dermal).[3]
- Precautions:
 - Wear standard personal protective equipment (PPE): lab coat, gloves, and safety glasses.

- Avoid inhalation of dust by handling in a well-ventilated area or using a fume hood.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

Conclusion

Serotonin Hydrogenoxalate (CAS 3036-16-6) is a well-characterized and stable salt form of a critical neurotransmitter, making it an indispensable tool for research. Its properties, from its crystalline structure and spectroscopic fingerprint to its chromatographic behavior, are well-documented. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible scientific outcomes.

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